
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is a derivative of 4-hydroxycoumarin, which is a scaffold for various biologically active compounds. The methoxy group and the methanesulfonate moiety suggest potential modifications that could impact the molecule's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related coumarin derivatives has been reported using methanesulfonic acid as a catalyst in a microwave-assisted reaction. This method, applied to the synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), offers high yields, short reaction times, and low energy consumption, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of coumarin derivatives is typically confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR, along with elemental analysis . These techniques would be essential in determining the structure of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate, ensuring the correct placement of functional groups and the overall molecular integrity.
Chemical Reactions Analysis
Methanesulfonic acid is not only a catalyst but also a key intermediate in the biogeochemical cycling of sulfur . Its role in the synthesis of complex organic molecules, such as the compound of interest, is crucial due to its stability and strong acidic nature. The methanesulfonate group in the compound could potentially be involved in various chemical reactions, including those catalyzed by methanesulfonate monooxygenase .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the methoxy and methanesulfonate groups. These groups could affect the compound's solubility, stability, and reactivity. The antiestrogenic activity of a related compound, which includes a methanesulfonic acid salt, suggests that the compound may also exhibit significant biological activity . The high binding affinity to estrogen receptors reported for the related compound indicates that the methanesulfonate group can play a critical role in the biological activity of these molecules .
Wissenschaftliche Forschungsanwendungen
Selective Hydrolysis of Methanesulfonate Esters
Research by Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, illustrating the potential of these compounds in synthetic chemistry, particularly in the selective removal of ester groups under controlled conditions. This study demonstrates the strategic use of pH adjustments to achieve selective hydrolysis, a technique potentially applicable to the manipulation of complex molecules for pharmaceutical synthesis or material processing (L. Chan, B. Cox, & R. Sinclair, 2008).
Microwave-assisted Synthesis
Qi et al. (2014) reported on the microwave-assisted synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) using methanesulfonic acid as a catalyst. This efficient synthesis method highlights the role of methanesulfonic acid in facilitating rapid chemical reactions, contributing to energy-saving and environmentally friendly synthesis approaches in organic chemistry (Xan Qi, M. Xue, Xiao-Jun Sun, Yin-Xing Zhi, & Jian-Feng Zhou, 2014).
Metal-Organic Frameworks and Self-Assemblies
Research by Shankar et al. (2011) on the synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands provides insights into the application of methanesulfonate derivatives in the development of novel materials. These materials, with their unique structural properties, have potential applications in catalysis, drug delivery, and gas storage (R. Shankar, Archana Jain, G. Kociok‐Köhn, & K. Molloy, 2011).
Antibacterial Effects and New Derivatives
The work by Behrami and Dobroshi (2019) on the antibacterial effects and synthesis of new derivatives of 4-hydroxy-chromen-2-one, including compounds with methanesulfonate groups, underscores the potential biomedical applications of these chemical entities. This research indicates the possibility of developing novel antimicrobial agents based on the structural modification of methanesulfonate esters (A. Behrami & Florent Dobroshi, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-11-15-10-14(24-25(3,20)21)8-9-16(15)23-18(19)17(11)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSVYOJEGORNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

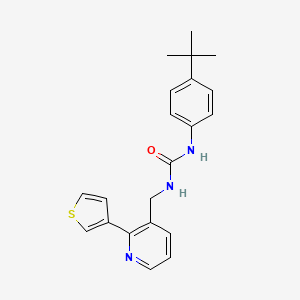


![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)
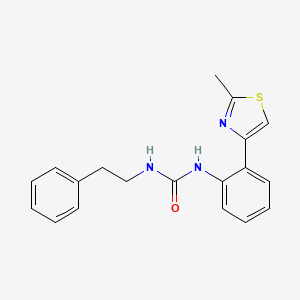
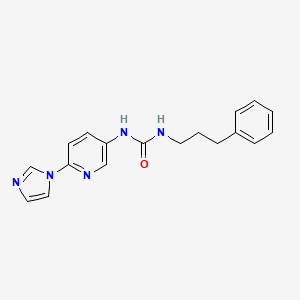
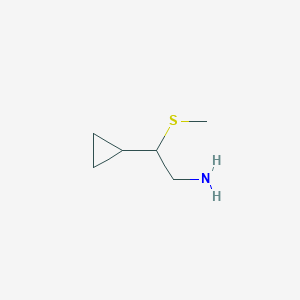
![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)
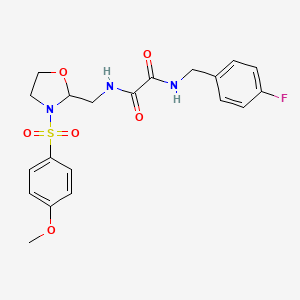
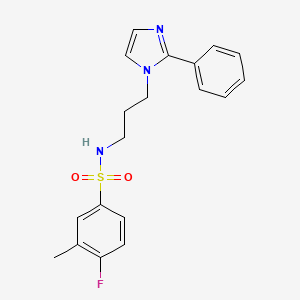
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)
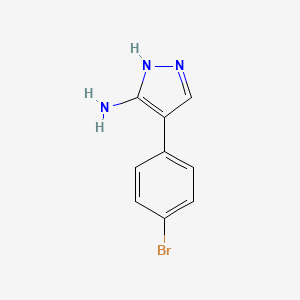
![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)
![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)